molecular formula C12H24O B2678699 1-Cyclopentylheptan-1-ol CAS No. 97029-52-2

1-Cyclopentylheptan-1-ol

Cat. No.: B2678699
CAS No.: 97029-52-2
M. Wt: 184.323
InChI Key: INYVLTJGOFRLEA-UHFFFAOYSA-N
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Description

1-Cyclopentylheptan-1-ol is an organic compound with the molecular formula C12H24O. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound features a cyclopentane ring attached to a heptanol chain, making it a unique structure among cycloalkanes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylheptan-1-ol can be synthesized through various methods. One common approach involves the Grignard reaction, where cyclopentylmagnesium bromide reacts with heptanal to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of cyclopentylheptanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature to reduce the ketone to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-cyclopentylheptanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cyclopentylheptane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 1-Cyclopentylheptanone

    Reduction: Cyclopentylheptane

    Substitution: 1-Cyclopentylheptyl chloride or bromide

Scientific Research Applications

1-Cyclopentylheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-Cyclopentylheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Cyclopentanol: A simpler cycloalkane with a hydroxyl group attached to a cyclopentane ring.

    Cyclohexanol: A cycloalkane with a hydroxyl group attached to a cyclohexane ring.

    1-Cyclopentylethanol: A compound with a cyclopentane ring attached to an ethanol chain.

Uniqueness: 1-Cyclopentylheptan-1-ol is unique due to its longer heptanol chain, which imparts different physical and chemical properties compared to its simpler counterparts

Properties

IUPAC Name

1-cyclopentylheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-10-12(13)11-8-6-7-9-11/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYVLTJGOFRLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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